molecular formula C13H12N2O2S B5811857 METHYL 2-(2-METHYL-4H-[1,3]THIAZOLO[5,4-B]INDOL-4-YL)ACETATE

METHYL 2-(2-METHYL-4H-[1,3]THIAZOLO[5,4-B]INDOL-4-YL)ACETATE

Cat. No.: B5811857
M. Wt: 260.31 g/mol
InChI Key: KXUDHKIQZOTUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate involves several steps. One common method includes the reaction of indole derivatives with thiazole compounds under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined indole and thiazole structure, which may confer unique properties and applications.

Properties

IUPAC Name

methyl 2-(2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8-14-12-9-5-3-4-6-10(9)15(13(12)18-8)7-11(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUDHKIQZOTUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N(C3=CC=CC=C32)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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